REACTION_SMILES
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[CH3:17][OH:18].[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1>>[NH2:1][CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC(C)(C)OC(=O)N1CCC(CN=[N+]=[N-])C1
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Name
|
|
Type
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product
|
Smiles
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CC(C)(C)OC(=O)N1CCC(CN)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][OH:18].[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1>>[NH2:1][CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(CN=[N+]=[N-])C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(CN)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][OH:18].[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1>>[NH2:1][CH2:4][CH:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(CN=[N+]=[N-])C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(CN)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |